N-tert-Butylglycine hydrochloride

Peptoid Synthesis Foldamer Chemistry Conformational Analysis

N-tert-Butylglycine hydrochloride enforces exclusive cis-amide geometry in peptoid synthesis—unlike sarcosine or N-ethylglycine, which yield heterogeneous cis/trans mixtures. This conformational lock is essential for designing all-cis PPI helices, antimicrobial peptoids, and chiral stationary phases. It is also the critical starting material for tigecycline API manufacturing, where ≥98% purity is mandatory to meet pharmacopeial impurity specifications. Select this monomer when predictable secondary structure and batch-to-batch conformational reproducibility are non-negotiable.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 6939-23-7
Cat. No. B1287880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butylglycine hydrochloride
CAS6939-23-7
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H
InChIKeyQORBVLNEGUIPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butylglycine Hydrochloride (CAS 6939-23-7) Technical Profile: Procurement-Grade Overview and Comparator Selection


N-tert-Butylglycine hydrochloride (CAS 6939-23-7; PubChem CID 17748195) is an N-alkylated glycine derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [1]. It is a white solid with a melting point of 223–224 °C and is supplied as the hydrochloride salt to enhance aqueous solubility and stability . The compound serves as a critical building block in the synthesis of peptoids (N-substituted glycine oligomers) and as a key intermediate in the manufacture of the antibiotic tigecycline [2][3].

Why Generic N-tert-Butylglycine Hydrochloride (CAS 6939-23-7) Substitution is Not Straightforward: The Procurement Rationale


The substitution of N-tert-butylglycine hydrochloride with seemingly analogous N-alkylglycines (e.g., N-methylglycine/sarcosine, N-ethylglycine, or N-isopropylglycine) in peptoid synthesis or pharmaceutical manufacturing is not straightforward due to the unique conformational bias imposed by the tert-butyl group. This sterically demanding substituent exerts complete control over the cis/trans isomerization of the resultant peptoid amide bond, forcing an exclusive cis-geometry [1][2]. In contrast, less bulky N-alkyl side chains exhibit a mixture of cis and trans conformers, leading to conformational heterogeneity and unpredictable secondary structure [3]. Therefore, substituting with a generic glycine derivative negates the precise structural control required for applications in foldamer design, chiral stationary phases, and the synthesis of conformationally defined bioactive peptoids [4].

N-tert-Butylglycine Hydrochloride (CAS 6939-23-7) Evidence Guide: Quantified Differentiation Over N-Alkylglycine Analogs


Conformational Lock: Exclusive cis-Amide Geometry in Peptoid Backbones vs. Mixed cis/trans of Analogs

Incorporation of N-tert-butylglycine (NtBu) as a monomer in peptoid oligomers forces the adjacent peptoid-amide bond into an exclusive cis-conformation. This is a direct result of the steric bulk of the tert-butyl side chain [1][2]. This contrasts sharply with less sterically demanding N-alkylglycines, such as N-methylglycine or N-ethylglycine, which typically exhibit a mixture of cis and trans amide bonds, leading to conformational heterogeneity and unpredictable secondary structures [3].

Peptoid Synthesis Foldamer Chemistry Conformational Analysis

Synthetic Accessibility: Modified Solid-Phase Protocol Enables NtBu-Peptoid Synthesis Despite Extreme Steric Hindrance

The extreme steric hindrance of the tert-butyl group had historically prevented the solid-phase synthesis of peptoid oligomers containing N-tert-butylglycine (NtBu) monomers. A 2025 study reported a modified submonomer protocol that, for the first time, enabled successful solid-phase syntheses of NtBu-containing peptoids [1]. The critical DIC-mediated acylation step required base addition and resin pretreatment to proceed. The optimized method achieved sequence lengths up to a 12-mer, demonstrating that the compound can be integrated into longer oligomers despite its steric demands [1]. In contrast, NtBu incorporation into peptoids using standard submonomer protocols yields little to no product due to acylation failure.

Solid-Phase Peptide Synthesis Peptoid Chemistry Process Optimization

High-Purity Availability: Validated Purity Levels Exceeding 99% via HPLC for Critical Applications

For applications in pharmaceutical manufacturing or as a reference standard, high purity is non-negotiable. Commercial sources of N-tert-butylglycine hydrochloride report purity levels typically exceeding 99%, with specific HPLC analyses showing purity reaching 99.71% [1]. This high purity, with the largest single impurity kept below 0.5%, is critical for its use as a starting material in tigecycline synthesis, where impurities are strictly regulated [2]. In contrast, many generic glycine derivatives are offered at lower purities (e.g., 97-98%), which may be inadequate for GMP manufacturing or analytical standard preparation.

Analytical Chemistry Pharmaceutical Impurity Control Procurement Specifications

Crystal Structure-Confirmed PPI Helix Formation in Mixed Peptoid Oligomers Containing NtBu

The ability of N-tert-butylglycine (NtBu) to induce a polyproline type-I (PPI) helical conformation in peptoids was validated by X-ray crystallography of a mixed oligomer: Ac-(tBu)₂-(s1tbe)₄-(tBu)₂-COOtBu [1]. This structure revealed a highly regular PPI helix, the longest linear peptoid structure solved at the time. In contrast, peptoids composed of less sterically hindered N-alkylglycines do not exhibit this level of conformational homogeneity, often yielding disordered or mixed conformations [2].

Peptoid Foldamers X-ray Crystallography Structural Biology

Validated Application Scenarios for N-tert-Butylglycine Hydrochloride (CAS 6939-23-7) in Research and Industry


Synthesis of All-cis Polyproline Type I (PPI) Helical Peptoid Foldamers

Researchers designing peptoid foldamers with predictable secondary structures require monomers that enforce a specific amide geometry. N-tert-Butylglycine hydrochloride, when incorporated as the NtBu monomer, forces the adjacent peptoid amide bond into an exclusive cis-conformation, as confirmed by NMR and X-ray crystallography [1][2]. This property is leveraged to build all-cis PPI helices, which are valuable scaffolds for mimicking protein surfaces, developing antimicrobial peptoids, and creating biomaterials [3].

Conformational Locking in Peptoid-Based Drug Candidates

In medicinal chemistry, conformational constraint is a key strategy to improve target binding affinity and selectivity. N-tert-Butylglycine hydrochloride provides a steric lock that reduces the conformational entropy of peptoid drug candidates, potentially enhancing their potency and pharmacokinetic properties [1]. Its incorporation has been demonstrated in the design of antimicrobial peptoids and other bioactive oligomers [2].

High-Purity Intermediate for Tigecycline Antibiotic Manufacturing

N-tert-Butylglycine hydrochloride is a critical starting material in the synthesis of tigecycline, a broad-spectrum glycylcycline antibiotic [1][2]. The compound's high purity (≥99%) is essential to meet stringent pharmaceutical impurity specifications, and validated analytical methods exist to detect its presence as a potential impurity in the final drug product [3].

Development of Peptoid Chiral Stationary Phases (CSPs) for Chromatography

Peptoids incorporating N-tert-butylglycine have been explored as chiral selectors in HPLC stationary phases. The tert-butyl group, in combination with other chiral side chains, influences enantioselectivity [1]. The ability to tune conformation via the NtBu monomer offers a rational approach to designing CSPs for analytical and preparative chiral separations.

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